![molecular formula C23H25N3O B6122787 2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6122787.png)
2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
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Overview
Description
2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is a chemical compound that belongs to the quinoline family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has low toxicity and does not cause significant side effects. It has been shown to have antitumor activity in vitro and in vivo. Additionally, it has been shown to have potential as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in lab experiments include its low toxicity, high purity, and potential for use as a fluorescent probe. However, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One potential direction is to further investigate its mechanism of action and its potential applications as an antitumor drug. Additionally, it may be useful to study its fluorescent properties in more detail and explore its potential applications as a metal ion probe. Finally, further optimization of the synthesis method may lead to improved yields and purity of the compound.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline involves the reaction of 3,4-dimethylaniline with ethyl 2-(chlorocarbonyl)phenylcarbamate in the presence of a base. The resulting product is then treated with piperazine in the presence of a catalyst to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been widely studied for its potential applications in scientific research. It has been shown to have antitumor activity, and it has been studied as a potential drug for the treatment of cancer. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16-8-9-18(14-17(16)2)22-15-20(19-6-4-5-7-21(19)24-22)23(27)26-12-10-25(3)11-13-26/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQYUNRMQBQQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone |
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